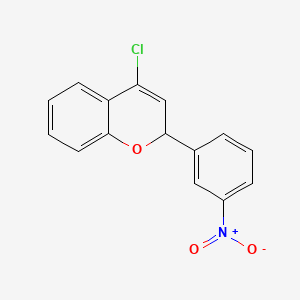
4-chloro-2-(3-nitrophenyl)-2H-chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(3-nitrophenyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a chromene core substituted with a chloro group at the 4-position and a nitrophenyl group at the 2-position, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-nitrophenyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzaldehyde with 4-chlorophenol in the presence of a base, such as potassium carbonate, and a catalyst, like piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired chromene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-2-(3-nitrophenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product would be the corresponding nitroso or nitro derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be the substituted derivatives, such as amino or thiol-substituted chromenes.
科学研究应用
4-chloro-2-(3-nitrophenyl)-2H-chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism of action of 4-chloro-2-(3-nitrophenyl)-2H-chromene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.
相似化合物的比较
Similar Compounds
4-chloro-2-nitrophenol: Similar in structure but lacks the chromene core.
2H-chromene derivatives: Various derivatives with different substituents at the 2- and 4-positions.
Uniqueness
4-chloro-2-(3-nitrophenyl)-2H-chromene is unique due to the presence of both a chloro and a nitrophenyl group on the chromene core
属性
CAS 编号 |
870105-52-5 |
|---|---|
分子式 |
C15H10ClNO3 |
分子量 |
287.70 g/mol |
IUPAC 名称 |
4-chloro-2-(3-nitrophenyl)-2H-chromene |
InChI |
InChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H |
InChI 键 |
OOCAVRMIHCHICF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


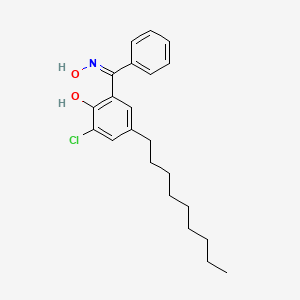
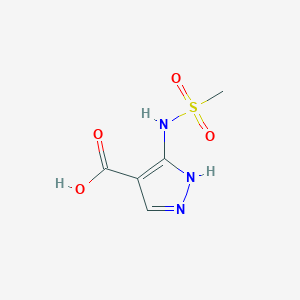
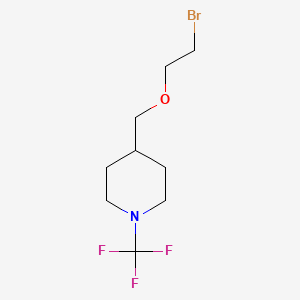


![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
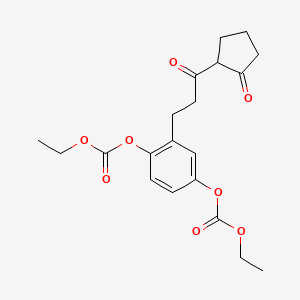

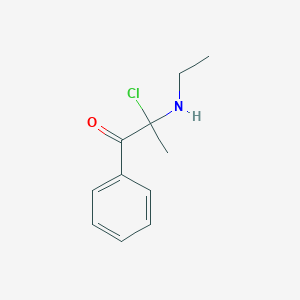

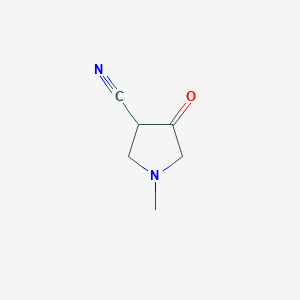
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)

